N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide
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Overview
Description
N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an imidazo[4,5-B]pyridine moiety, and a sulfanylacetamide linkage. Its molecular formula is C16H13ClN4OS.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide typically involves multi-step organic reactionsThe final step involves the formation of the sulfanylacetamide linkage under controlled conditions, often using reagents like thionyl chloride and amines .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and methanol are frequently used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and affecting various biochemical pathways. The compound’s structure allows it to fit into the active sites of target proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Used in drug development for its interaction with vascular endothelial growth factor receptors.
Uniqueness
N-[(4-Chlorophenyl)methyl]-2-{3H-imidazo[4,5-B]pyridin-2-ylsulfanyl}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research .
Properties
Molecular Formula |
C15H13ClN4OS |
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Molecular Weight |
332.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetamide |
InChI |
InChI=1S/C15H13ClN4OS/c16-11-5-3-10(4-6-11)8-18-13(21)9-22-15-19-12-2-1-7-17-14(12)20-15/h1-7H,8-9H2,(H,18,21)(H,17,19,20) |
InChI Key |
ILOZHWLSPQMFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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